molecular formula C22H27N3O2 B12743637 N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide CAS No. 91454-32-9

N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide

Cat. No.: B12743637
CAS No.: 91454-32-9
M. Wt: 365.5 g/mol
InChI Key: KVHAHYYHXQXIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a methyl group at position 2, a phenyl group at position 4, and a morpholineacetamide moiety at position 8. The isoquinoline scaffold is pharmacologically significant due to its presence in alkaloids and drug candidates targeting neurological and cardiovascular systems. The morpholine ring enhances solubility and bioavailability, while the acetamide group facilitates hydrogen bonding with biological targets .

Properties

CAS No.

91454-32-9

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C22H27N3O2/c1-24-14-19(17-6-3-2-4-7-17)18-8-5-9-21(20(18)15-24)23-22(26)16-25-10-12-27-13-11-25/h2-9,19H,10-16H2,1H3,(H,23,26)

InChI Key

KVHAHYYHXQXIFY-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)NC(=O)CN3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide typically involves multi-step organic reactions. The process begins with the formation of the isoquinoline ring system, followed by the introduction of the morpholine ring and the acetamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituents and core modifications, influencing their physicochemical and pharmacological profiles. Key comparisons include:

Ethylamino Analog
  • Compound: 2-(Ethylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)acetamide maleate (CAS: 91454-23-8)
  • Molecular Weight : 439.56 g/mol
  • Key Differences: Replaces the morpholine ring with an ethylamino group.
  • Toxicity : Subcutaneous LD₅₀ in mice is 320 mg/kg, indicating moderate acute toxicity .
Halogenated Phthalimide Derivatives
  • Compound : 3-Chloro-N-phenyl-phthalimide
  • Key Differences : Phthalimide core with chloro and phenyl substituents.
  • Application: Used in polyimide synthesis, highlighting its role as a monomer rather than a bioactive compound .
  • Implications: The absence of a nitrogen-rich heterocycle (e.g., isoquinoline) limits its interaction with biological targets compared to the target compound.
Thiourea Derivatives
  • Compounds : N-(4-Chlorophenyl)-N-[1(S)-1-phenylethyl]thiourea and analogs
  • Key Differences : Thiourea functional group with halogenated aryl substituents.
  • Properties : Thioureas exhibit strong hydrogen-bonding capacity, influencing crystal morphology and solubility .
  • Implications : Unlike the target compound’s acetamide group, thioureas may exhibit different binding modes to enzymes or receptors.
Patent-Specific Morpholine Derivatives
  • Compounds : Complex spiro-diazaspiro structures with morpholine and trifluoromethyl groups (e.g., EP 4 374 877 A2).
  • Key Differences : Larger molecular frameworks with fluorinated substituents.
  • Implications : Enhanced metabolic stability and target affinity due to fluorination, but increased molecular weight may reduce bioavailability compared to the target compound .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Toxicity (LD₅₀) Primary Application
Target Compound Tetrahydroisoquinoline Morpholineacetamide, Phenyl, Methyl Not reported Not available Drug candidate (theoretical)
2-(Ethylamino)-... maleate Tetrahydroisoquinoline Ethylaminoacetamide, Phenyl, Methyl 439.56 320 mg/kg (mice) Medicinal chemistry studies
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, Phenyl Not reported Not reported Polymer synthesis
N-(4-Chlorophenyl)-...thiourea Thiourea Chlorophenyl, Phenylethyl Varies Not reported Crystallography studies
EP 4 374 877 A2 Derivatives Diazaspiro Morpholine, Trifluoromethyl >500 (estimated) Not reported Therapeutic patents

Pharmacological and Toxicological Insights

  • Morpholine vs. Ethylamino: The morpholine ring in the target compound likely improves water solubility and reduces acute toxicity compared to the ethylamino analog, which shows moderate subcutaneous toxicity .
  • Thiourea vs. Acetamide : Thiourea derivatives may exhibit stronger hydrogen bonding but poorer pharmacokinetic profiles due to higher lipophilicity from halogen substituents .
  • Fluorinated Analogs : Patent compounds with trifluoromethyl groups suggest a trend toward optimizing metabolic stability, though this may introduce challenges in synthesis and cost .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.